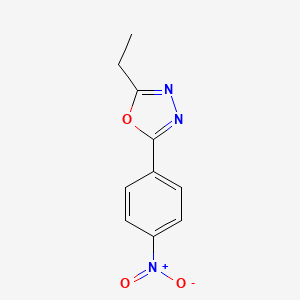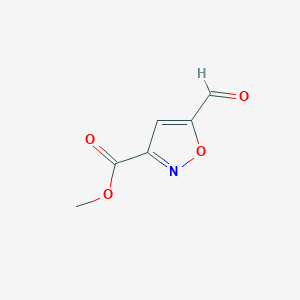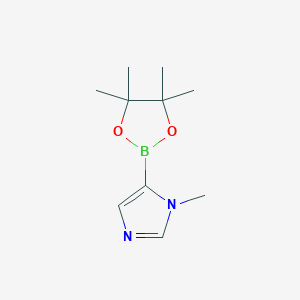![molecular formula C7H6FN3 B1326530 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 920036-28-8](/img/structure/B1326530.png)
6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine
Übersicht
Beschreibung
The compound "6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine" is a fluorinated heterocyclic molecule that belongs to the pyrazolopyridine family. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in these molecules often enhances their pharmacokinetic properties and can influence their binding affinity to biological targets .
Synthesis Analysis
The synthesis of fluorinated pyrazolopyridines can be achieved through various methods. One approach involves the condensation reactions of fluorine-containing 5-amino-1,3-disubstituted pyrazoles with fluorinated 1,3-diketones, which has been confirmed by spectral studies . Another method reported is the ultrasound-promoted regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, which offers rapid production and excellent yields . Additionally, the synthesis of related compounds, such as 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol derivatives, has been achieved by cyclization reactions from dichloro-substituted nicotinonitriles .
Molecular Structure Analysis
The molecular structure of pyrazolopyridine derivatives has been studied using various techniques, including X-ray diffraction. For instance, the structure of a 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compound was detailed through this method, revealing the existence of the compound as the 3-hydroxy tautomer . Furthermore, the solid-state structure of a difluorophenyl substituted pyrazolopyridine bound to CDK2 has been elucidated, showing the inhibitor's residence at the ATP purine binding site and its important hydrogen bonds with the protein backbone .
Chemical Reactions Analysis
Pyrazolopyridines can participate in various chemical reactions due to their reactive sites. For example, the synthesis of novel pyrazolopyridine derivatives has been achieved through oxidation reactions of tosylhydrazones, leading to tricyclic heterocycles via intramolecular 1,3-dipolar cycloaddition . The fluorine atoms present in these molecules can also influence their reactivity, making them suitable for further functionalization and the creation of more complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyridines are influenced by their molecular structure and the presence of substituents such as fluorine atoms. These compounds exhibit a range of properties, including high-spin states in their iron complex salts, as demonstrated by crystallographic characterization. Some of these complexes also exhibit partial spin-state transitions upon cooling . The fluorine atoms contribute to the stability and reactivity of these compounds, as seen in the synthesis of fluorinated nucleosides, which are considered mimetics of the putative transition state involved in adenosine deaminase activity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biomedical Applications
"6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine" falls under the broader category of pyrazolo[3,4-b]pyridines, which have significant biomedical applications. These compounds exhibit diverse substituents at positions N1, C3, C4, C5, and C6. Their synthesis, derived from either a preformed pyrazole or pyridine, plays a crucial role in various biomedical applications (Donaire-Arias et al., 2022).
Structural and Vibrational Analysis
In-depth structural and vibrational analysis of pyrazolo[3,4-b]pyridine derivatives, like the 6-fluoro-3-methyl variant, is crucial for understanding their chemical behavior and potential applications. Such studies, involving FT-IR and FT-Raman spectroscopy, provide insights into their molecular structure and properties (Bahgat et al., 2009).
Synthetic Access and Mimetics
The synthesis of fluorinated pyrazolo[3,4-b]pyridine nucleosides, including 6-fluoro-3-methyl derivatives, is an area of significant interest. These compounds are considered mimetics of the transition state involved in adenosine deaminase activity, highlighting their potential in biochemical research (Iaroshenko et al., 2009).
Corrosion Inhibition
Pyrazolo[3,4-b]pyridine derivatives, including the 6-fluoro-3-methyl variant, show potential as corrosion inhibitors for mild steel in acidic environments. Their effectiveness in this application is a promising area for industrial research (Dandia et al., 2013).
Antitumor and Antimicrobial Activities
These compounds have been explored for their antitumor and antimicrobial activities. The synthesized derivatives of pyrazolo[3,4-b]pyridine, including those with 6-fluoro-3-methyl substitutions, demonstrate potential in treating various bacterial and fungal infections, as well as in antitumor applications (El-Borai et al., 2012).
Antibacterial Screening
The antibacterial screening of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, closely related to 6-fluoro-3-methyl derivatives, shows their potential as antibacterial agents. This highlights the relevance of these compounds in developing new antibacterial drugs (Maqbool et al., 2014).
Anti-Lung Cancer Activity
Compounds similar to this compound have shown anti-lung cancer activity, suggesting their potential in cancer research and therapy (Hammam et al., 2005).
Wirkmechanismus
Target of Action
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been known to interact with various biological targets due to their structural similarity with purine bases adenine and guanine .
Mode of Action
It’s worth noting that compounds in the pyrazolo[3,4-b]pyridine family have been found to exhibit inhibitory activity against various targets .
Biochemical Pathways
Compounds of the pyrazolo[3,4-b]pyridine family have been associated with various biological activities, suggesting their involvement in multiple biochemical pathways .
Eigenschaften
IUPAC Name |
6-fluoro-3-methyl-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-4-5-2-3-6(8)9-7(5)11-10-4/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYSSCSXSQEXPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=NN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648802 | |
| Record name | 6-Fluoro-3-methyl-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
920036-28-8 | |
| Record name | 6-Fluoro-3-methyl-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 5-ethyl-5,6-dihydro-4H-thieno-[2,3-c]pyrrole-2-carboxylate](/img/structure/B1326451.png)



![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1326463.png)
![4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326464.png)

![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1326467.png)

![1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine](/img/structure/B1326470.png)
![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1326471.png)

